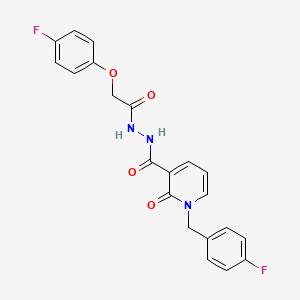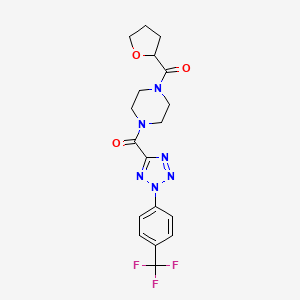![molecular formula C20H15F2N3O2 B2373216 ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate CAS No. 901264-45-7](/img/structure/B2373216.png)
ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate is a synthetic organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with fluorine atoms and a phenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core.
Introduction of Fluorine Atoms: Fluorination is carried out using suitable fluorinating agents under controlled conditions to introduce fluorine atoms at the desired positions on the pyrazoloquinoline core.
Phenyl Substitution: The phenyl group is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to:
Comparison with Similar Compounds
Ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate can be compared with other similar compounds, such as:
Pyrazoloquinoline Derivatives: Compounds with similar core structures but different substituents, such as 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline.
Fluorinated Quinoline Derivatives: Compounds with fluorine atoms at different positions, such as 4-hydroxy-2-quinolones.
Phenyl-Substituted Heterocycles: Compounds with phenyl groups attached to different heterocyclic cores, such as indole derivatives.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-(6,8-difluoro-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2/c1-2-27-17(26)11-25-20-14-8-13(21)9-16(22)19(14)23-10-15(20)18(24-25)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOVYIJPTJZLEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C3C=C(C=C(C3=NC=C2C(=N1)C4=CC=CC=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2373135.png)
![2-ethyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2373136.png)

![2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide](/img/structure/B2373140.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2373144.png)


![Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B2373147.png)



